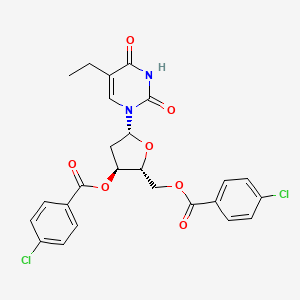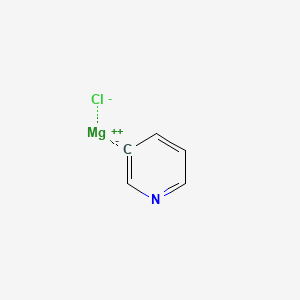
Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate (EBCC) is a cyclic carboxylic acid ester with a molecular formula of C9H14O2. It is a colorless liquid and is used in a variety of applications, including as a reagent in organic synthesis, a flavoring agent, and a surfactant. EBCC is a versatile compound that has been used in a variety of scientific studies due to its unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate is not yet fully understood. However, it is believed that it binds to certain enzymes and receptors, which then alters the biochemical pathways they control. This can result in a variety of physiological effects, depending on the enzyme or receptor it binds to.
Biochemical and Physiological Effects
Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in memory and learning. In addition, Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate has been found to modulate the activity of certain hormones and neurotransmitters, such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate has several advantages for use in laboratory experiments. It is easily synthesized and is relatively non-toxic. It is also soluble in organic solvents, which makes it easy to work with. However, Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate has some limitations for use in laboratory experiments. It is not very stable and can easily decompose. It is also not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate. It could be used to further investigate the mechanism of action of enzymes and receptors, as well as its effects on hormone and neurotransmitter activity. It could also be used in the development of new drugs, as well as in the study of drug-receptor interactions. In addition, Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate could be used to study the effects of environmental pollutants on enzyme and receptor activity. Finally, Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate could be used in the study of enzyme-catalyzed reactions, as well as in the development of new synthetic methods.
Synthesemethoden
Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate is synthesized through a two-step process. First, ethyl 2-bromobutylcycloprop-2-ene-1-carboxylate is synthesized from ethyl 2-bromobutylcyclopropane-1-carboxylate and sodium ethoxide. This reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as tetrahydrofuran (THF). The reaction is then followed by a deprotonation of the ethyl 2-bromobutylcycloprop-2-ene-1-carboxylate with a base, such as sodium hydroxide, to form the desired Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate has been used in a variety of scientific studies due to its unique properties. It has been used as a reagent in organic synthesis, as a flavoring agent, and as a surfactant. It has also been used in studies of enzyme inhibition, as a model for drug-receptor interactions, and as a substrate for the study of enzyme-catalyzed reactions.
Eigenschaften
IUPAC Name |
ethyl 2-butylcycloprop-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-8-7-9(8)10(11)12-4-2/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGWUJQDJAHNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














